4-Methoxy-2-[(oxan-4-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[(oxan-4-yl)methoxy]aniline is an organic compound that features a methoxy group and an oxan-4-ylmethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and oxan-4-ylmethanol.
Reaction Conditions: The reaction involves the protection of the hydroxyl group of oxan-4-ylmethanol, followed by its reaction with 4-methoxyaniline under basic conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(oxan-4-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-[(oxan-4-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(oxan-4-yl)methoxy]aniline involves its interaction with specific molecular targets. The methoxy and oxan-4-ylmethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the oxan-4-ylmethoxy group.
4-Methoxy-2-nitroaniline: Contains a nitro group instead of the oxan-4-ylmethoxy group.
4-Methoxy-N-(4-methoxyphenyl)aniline: Features an additional methoxyphenyl group.
Uniqueness
4-Methoxy-2-[(oxan-4-yl)methoxy]aniline is unique due to the presence of both methoxy and oxan-4-ylmethoxy groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-methoxy-2-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C13H19NO3/c1-15-11-2-3-12(14)13(8-11)17-9-10-4-6-16-7-5-10/h2-3,8,10H,4-7,9,14H2,1H3 |
InChI Key |
VDMSYLGWLIRWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.